Cyclopropyl 2-trifluoromethylphenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

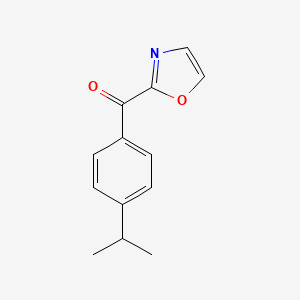

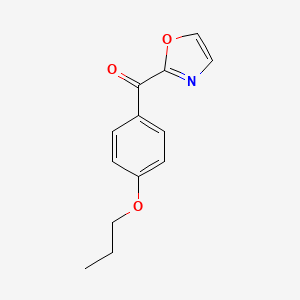

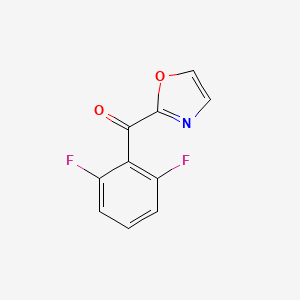

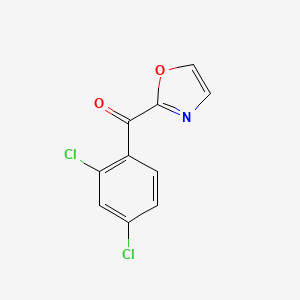

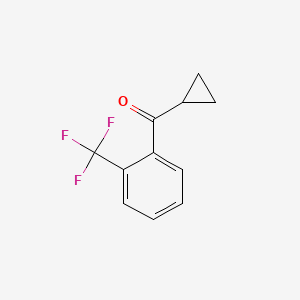

“Cyclopropyl 2-trifluoromethylphenyl ketone” is a chemical compound with the molecular formula C11H9F3O . It has a molecular weight of 214.19 . The IUPAC name for this compound is cyclopropyl [2- (trifluoromethyl)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “Cyclopropyl 2-trifluoromethylphenyl ketone” is 1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 . This code provides a unique representation of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Applications in Catalysis and Organic Synthesis

- Nickel-Catalyzed Cycloadditions : Cyclopropyl phenyl ketone participates in oxidative addition to nickel complexes, forming nickeladihydropyran, a key intermediate in nickel-catalyzed homo- or heterocycloaddition. This process is instrumental in synthesizing cyclopentane compounds with carbonyl substituents in the 1,3-position (Ogoshi et al., 2006).

- Visible Light Photocatalysis : Aryl cyclopropyl ketones undergo formal [3+2] reactions with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane rings. The initiation step involves the one-electron reduction of the ketone to its radical anion, facilitated by a photocatalytic system (Lu et al., 2011).

Transformations and Synthesis of Fluorinated Compounds

- Synthesis of Distally Fluorinated Ketones : Tertiary cyclopropanols, derived from carboxylic esters, serve in the synthesis of distally fluorinated ketones. The cyclopropane ring cleavage reactions are facilitated by tert-butyl hydroperoxide and copper(ii) acetate, with sodium triflinate introducing the trifluoromethyl group (Konik et al., 2017).

Asymmetric Synthesis and Kinetic Resolution

- Gold(I)-Catalyzed Asymmetric Cycloaddition : The chiral gold(I) species catalyze the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, facilitating the efficient synthesis of optically active ketones. The scope of this reaction and its synthetic applications are thoroughly explored (Zhang & Zhang, 2012).

Reactions Involving Cyclopropyl-Substituted Alkenes

- Acylation of Cyclopropyl-Substituted Alkenes : These alkenes react with complexes formed by boron trifluoride and various alkylthioalkanoyl fluorides, yielding ketones containing an ethylthio group. The reactions typically do not involve the opening of the cyclopropyl ring or rearrangements (Lebedev et al., 2001).

Methodologies for Synthesis of Cyclopropane Derivatives

- Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : Cyclopropyl alkyl ketones are converted into cyclopropane acetic acid ethyl esters in one step, using lead (IV) acetate in triethyl orthoformate with perchloric acid. This provides a convenient method for preparing these derivatives (Nongkhlaw et al., 2005).

Wirkmechanismus

Target of Action

Cyclopropyl 2-trifluoromethylphenyl ketone is a synthetic compound that is primarily used in chemical reactions as a reagent .

Mode of Action

This compound is involved in various chemical reactions, including the Cloke-Wilson rearrangement and ring-opening cyanation . In the Cloke-Wilson rearrangement, the compound undergoes a ring-opening/recyclization process under visible-light-induced photoredox catalysis to construct oxy-bridged macrocyclic frameworks . In the ring-opening cyanation reaction, the compound is involved in the construction of γ-cyanoketones .

Biochemical Pathways

The products of its reactions, such as oxy-bridged macrocyclic frameworks and γ-cyanoketones, could potentially interact with various biochemical pathways depending on their specific structures .

Result of Action

The primary result of the action of Cyclopropyl 2-trifluoromethylphenyl ketone is the transformation of the compound into other chemical structures through various reactions . These transformations can lead to the creation of complex structures that may have potential applications in medicinal chemistry .

Action Environment

The action of Cyclopropyl 2-trifluoromethylphenyl ketone is influenced by various environmental factors, including temperature, light, and the presence of other chemicals . For example, the Cloke-Wilson rearrangement requires visible light for photoredox catalysis , and the ring-opening cyanation reaction requires the presence of a cyanide anion .

Eigenschaften

IUPAC Name |

cyclopropyl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQVXMURVDLEDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642500 |

Source

|

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 2-trifluoromethylphenyl ketone | |

CAS RN |

898790-12-0 |

Source

|

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.